5-Dodecanoylaminoflorescein di-b-D-galactopyranoside
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Overview
Description
N6-Ethenoadenine is a tricyclic derivative of adenine, where an ethylene bridge connects the amine group to the adjacent carbon on the six-member ring, forming an additional five-membered ring . N6-Ethenoadenine is generated endogenously by lipid peroxidation and exogenously by exposure to industrial agents such as vinyl chloride .
Preparation Methods
N6-Ethenoadenine can be synthesized through several methods:
Reaction with Chloroacetaldehyde: Adenine reacts with chloroacetaldehyde to form N6-Ethenoadenine.
Reaction with 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU): This reaction also produces N6-Ethenoadenine.
Cyclisation of N6-hydroxyethyladenine: This method involves cyclisation with diisopropyl azodicarboxylate (DIAD) and triphenylphosphine in a tetrahydrofuran (THF)/acetonitrile (MeCN) solvent or by reacting with thionyl chloride (SOCl2).
Chemical Reactions Analysis
N6-Ethenoadenine undergoes various chemical reactions:
Substitution: It can react with various reagents to form different derivatives.
Repair by AlkB Protein: In Escherichia coli, the AlkB protein can repair N6-Ethenoadenine modifications.
Scientific Research Applications
N6-Ethenoadenine has several scientific research applications:
Mutagenesis Studies: It is used to study the mutagenic properties of DNA adducts and their role in cancer.
DNA Repair Mechanisms: It helps in understanding the base excision repair (BER) and direct reversal repair (DRR) pathways.
Biotechnology: Modified nucleosides like N6-Ethenoadenine are used in developing DNA-based probes and modulators of gene expression.
Mechanism of Action
N6-Ethenoadenine exerts its effects by forming DNA adducts that can lead to mutations. These adducts are recognized and repaired by DNA repair enzymes such as AlkB, ALKBH2, and ALKBH3 . The repair process involves the excision and replacement of the modified nucleobase through cleavage of the glycosidic bond by a glycosylase .
Comparison with Similar Compounds
N6-Ethenoadenine is similar to other etheno derivatives such as:
3,N4-Ethenocytosine: Another etheno derivative that forms DNA adducts.
1,N2-Ethenoguanosine: A similar compound that undergoes similar mutagenic processes.
N6-Ethenoadenine is unique due to its specific formation from adenine and its distinct mutagenic properties that lead to A→T transversions .
Properties
IUPAC Name |
N-[3-oxo-3',6'-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-1,9'-xanthene]-5-yl]dodecanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H55NO16/c1-2-3-4-5-6-7-8-9-10-11-34(48)45-23-12-15-27-26(18-23)41(55)61-44(27)28-16-13-24(56-42-39(53)37(51)35(49)32(21-46)59-42)19-30(28)58-31-20-25(14-17-29(31)44)57-43-40(54)38(52)36(50)33(22-47)60-43/h12-20,32-33,35-40,42-43,46-47,49-54H,2-11,21-22H2,1H3,(H,45,48) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIWIQKBDGZFQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC6=C3C=CC(=C6)OC7C(C(C(C(O7)CO)O)O)O)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H55NO16 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
853.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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